methyl 4-(thiophen-2-ylcarbonyl)-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate
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Overview
Description
Methyl 4-(thiophene-2-carbonyl)-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate is a complex organic compound that belongs to the class of benzoxazines and thiophene derivatives. This compound is characterized by the presence of a thiophene ring, a benzoxazine ring, and a methyl ester group. Thiophene derivatives are known for their wide range of applications in medicinal chemistry, material science, and industrial chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-(thiophene-2-carbonyl)-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate typically involves the condensation of thiophene-2-carboxylic acid with 2-aminophenol, followed by esterification with methanol. The reaction conditions often include the use of a dehydrating agent such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2) to facilitate the formation of the benzoxazine ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(thiophene-2-carbonyl)-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: Electrophilic substitution reactions can occur on the thiophene ring.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Halogenating agents like bromine (Br2) or chlorinating agents like sulfuryl chloride (SO2Cl2) are used for electrophilic substitution.
Major Products Formed
Oxidation: Thiophene sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Halogenated thiophene derivatives.
Scientific Research Applications
Methyl 4-(thiophene-2-carbonyl)-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Mechanism of Action
The mechanism of action of methyl 4-(thiophene-2-carbonyl)-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate involves its interaction with specific molecular targets and pathways. The thiophene ring can interact with various enzymes and receptors, modulating their activity. The benzoxazine ring may also contribute to the compound’s biological effects by stabilizing its interaction with target proteins.
Comparison with Similar Compounds
Similar Compounds
Thiophene-2-carboxylic acid: A precursor in the synthesis of the compound.
2-Aminophenol: Another precursor used in the synthesis.
Thiophene derivatives: Such as thiophene sulfoxides and sulfones.
Uniqueness
Methyl 4-(thiophene-2-carbonyl)-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate is unique due to its combined structural features of thiophene and benzoxazine rings. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C15H13NO4S |
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Molecular Weight |
303.3 g/mol |
IUPAC Name |
methyl 4-(thiophene-2-carbonyl)-2,3-dihydro-1,4-benzoxazine-2-carboxylate |
InChI |
InChI=1S/C15H13NO4S/c1-19-15(18)12-9-16(14(17)13-7-4-8-21-13)10-5-2-3-6-11(10)20-12/h2-8,12H,9H2,1H3 |
InChI Key |
GZKPEBMQCIPZGK-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1CN(C2=CC=CC=C2O1)C(=O)C3=CC=CS3 |
Origin of Product |
United States |
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